molecular formula C8H10N4O B14432778 3-[(E)-(Hydrazinylmethylidene)amino]benzamide CAS No. 76888-19-2

3-[(E)-(Hydrazinylmethylidene)amino]benzamide

Cat. No.: B14432778
CAS No.: 76888-19-2
M. Wt: 178.19 g/mol
InChI Key: BLSFHHAKABEPSP-UHFFFAOYSA-N
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Description

3-[(E)-(Hydrazinylmethylidene)amino]benzamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylmethylidene group attached to the amino group of benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(Hydrazinylmethylidene)amino]benzamide typically involves the condensation of benzamide with hydrazine derivatives. One common method involves the reaction of benzamide with hydrazine hydrate in the presence of a catalyst such as ferric hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs green chemistry principles. For instance, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported as an efficient and eco-friendly method . This approach not only enhances the reaction rate but also improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(Hydrazinylmethylidene)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, primary amines, and oximes or hydrazones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[(E)-(Hydrazinylmethylidene)amino]benzamide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that contribute to its antibacterial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-(Hydrazinylmethylidene)amino]benzamide is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

76888-19-2

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

3-(hydrazinylmethylideneamino)benzamide

InChI

InChI=1S/C8H10N4O/c9-8(13)6-2-1-3-7(4-6)11-5-12-10/h1-5H,10H2,(H2,9,13)(H,11,12)

InChI Key

BLSFHHAKABEPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CNN)C(=O)N

Origin of Product

United States

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